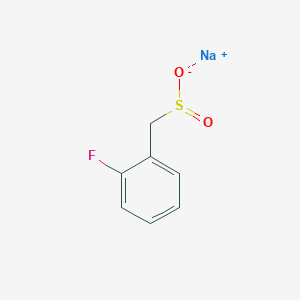
Sodium (2-fluorophenyl)methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2-fluorophenyl)methanesulfinate: is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of (2-fluorophenyl)methanesulfinic acid and is used primarily in organic synthesis as a sulfonylating agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Sulfination: Sodium (2-fluorophenyl)methanesulfinate can be synthesized by the direct reaction of (2-fluorophenyl)methanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature.
Electrochemical Methods: Recent advancements have shown that sodium sulfinates can be prepared via electrochemical sulfonylation of arenes and anilines.
Industrial Production Methods: : Industrial production methods often involve the large-scale reaction of (2-fluorophenyl)methanesulfinic acid with sodium hydroxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium (2-fluorophenyl)methanesulfinate can undergo oxidation to form sulfonic acids.
Reduction: It can be reduced to the corresponding sulfide.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.
Major Products
Sulfonic Acids: Formed from oxidation.
Sulfides: Formed from reduction.
Substituted Sulfones: Formed from nucleophilic substitution.
Scientific Research Applications
Chemistry
Building Block: Used as a building block for synthesizing various organosulfur compounds, including sulfonamides, sulfides, and sulfones.
Biology and Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its ability to modify biological molecules through sulfonylation.
Industry
Mechanism of Action
Mechanism: : Sodium (2-fluorophenyl)methanesulfinate acts primarily as a sulfonylating agent. It introduces sulfonyl groups into organic molecules, which can significantly alter their chemical and physical properties. The sulfonylation process involves the transfer of the sulfonyl group (SO₂) from the sulfinate to the target molecule, often facilitated by catalysts or specific reaction conditions .
Molecular Targets and Pathways
Nucleophilic Sites: The sulfonyl group targets nucleophilic sites on organic molecules, such as amines and alcohols.
Comparison with Similar Compounds
Similar Compounds
Sodium Benzenesulfinate: Similar in structure but lacks the fluorine atom.
Sodium Methanesulfinate: Similar but with a simpler alkyl group instead of the aromatic ring.
Uniqueness
Properties
IUPAC Name |
sodium;(2-fluorophenyl)methanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S.Na/c8-7-4-2-1-3-6(7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFJIMMXXUCWEE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-cyclohexyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2944266.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944268.png)
![3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2944271.png)
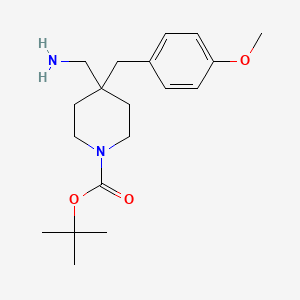
![N-(cyanomethyl)-N-methyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2944275.png)
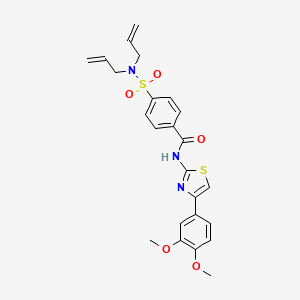
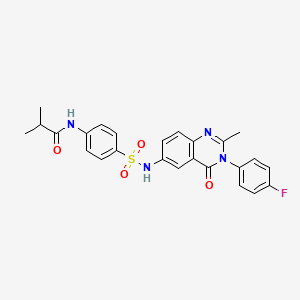
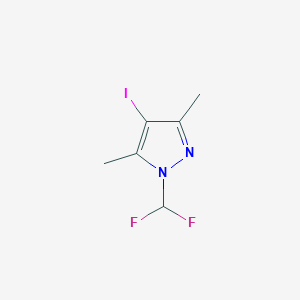
![N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2944283.png)
![N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2944284.png)
![(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2944285.png)
![1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline](/img/structure/B2944286.png)
![N'-(3-methoxyphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2944289.png)
